molecular formula C6H9F2NO B12281903 trans-3-(Difluoromethyl)cyclobutane-1-carboxamide

trans-3-(Difluoromethyl)cyclobutane-1-carboxamide

Cat. No.: B12281903
M. Wt: 149.14 g/mol
InChI Key: UCSFYADRJPRRDK-UHFFFAOYSA-N
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Description

trans-3-(Difluoromethyl)cyclobutane-1-carboxamide: is a compound of significant interest in the field of organic and medicinal chemistry. . This compound is particularly notable for its unique structural properties and biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a related compound, have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation . In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .

Industrial Production Methods: Industrial production methods for trans-3-(Difluoromethyl)cyclobutane-1-carboxamide are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions, particularly involving the difluoromethyl group, are of significant interest.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated cyclobutane derivatives .

Comparison with Similar Compounds

Uniqueness: trans-3-(Difluoromethyl)cyclobutane-1-carboxamide is unique due to its specific structural configuration and the presence of the difluoromethyl group. This combination of features makes it particularly valuable in drug design and synthesis .

Properties

Molecular Formula

C6H9F2NO

Molecular Weight

149.14 g/mol

IUPAC Name

3-(difluoromethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C6H9F2NO/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H2,9,10)

InChI Key

UCSFYADRJPRRDK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)N)C(F)F

Origin of Product

United States

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